4-Amino-5-propyl-1H-pyrazole-3-carboxamide
Overview
Description
4-Amino-5-propyl-1H-pyrazole-3-carboxamide is a multi-substituted pyrazolecarboxamide. This compound is notable for its role as an intermediate in the synthesis of sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension . The molecular formula of this compound is C8H14N4O, and it has a molecular weight of 182.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of hydrazine with a suitable alkyne under palladium-catalyzed conditions to form the pyrazole ring . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Amino-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for designing molecules with potential biological activity.
Medicine: It is a key intermediate in the synthesis of sildenafil, which is used to treat erectile dysfunction and pulmonary arterial hypertension
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-propyl-1H-pyrazole-3-carboxamide is primarily related to its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis . By inhibiting PDE5, sildenafil increases blood flow to the penis, helping to achieve and maintain an erection .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another pyrazolecarboxamide used in the synthesis of sildenafil.
5-Amino-1-(4-methoxy-phenyl)-1H-pyrazole-4-carboxamide: A related compound with different substituents on the pyrazole ring.
4-Amino-1H-pyrazole-5-carboxamide hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
4-Amino-5-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which makes it a crucial intermediate in the synthesis of sildenafil. Its structure allows for specific interactions with other molecules during the synthesis process, leading to the desired final product .
Properties
IUPAC Name |
4-amino-5-propyl-1H-pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-4-5(8)6(7(9)12)11-10-4/h2-3,8H2,1H3,(H2,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUBHFQBCBGCTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.